molecular formula C15H23Cl2NO B1439904 3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1220035-60-8

3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1439904
CAS RN: 1220035-60-8
M. Wt: 304.3 g/mol
InChI Key: HPEMUNBUYGEOGQ-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It is used for pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloro-isopropylphenoxymethyl group . The average mass of the molecule is 304.255 Da, and the monoisotopic mass is 303.115662 Da .

Scientific Research Applications

1. Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine hydrochloride, a derivative closely related to the specified compound, is a selective serotonin reuptake inhibitor (SSRI). It's indicated for treating depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. Its physicochemical properties, methods of preparation, and pharmacokinetics are well-documented (Germann, Ma, Han, & Tikhomirova, 2013).

2. Spectral Characterization in Drug Analysis

Spectral characterization techniques, such as 2D-NMR and MS, are used to identify and analyze impurities in pharmaceutical samples, including those related to paroxetine hydrochloride hemihydrate. This indicates the relevance of such compounds in ensuring the purity and efficacy of pharmaceutical products (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).

3. Crystal Structure Analysis

The crystal structures of derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been studied. The piperidine ring in these compounds typically adopts a chair conformation, and understanding their crystal structures can be crucial in drug design and synthesis (Arulraj, Sivakumar, Kaur, Thiruvalluvar, & Jasinski, 2017).

4. Synthesis and Biological Activities

2,6-Diaryl-3-methyl-4-piperidones, similar in structure, have been synthesized and tested for various biological activities such as analgesic, local anesthetic, and antifungal properties. Understanding the synthesis and potential applications of these compounds is important in medicinal chemistry (Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, & Sridhar, 2003).

properties

IUPAC Name

3-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEMUNBUYGEOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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